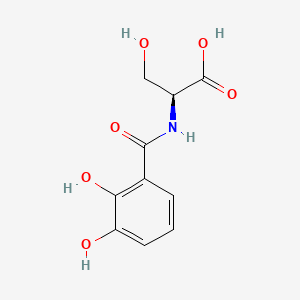

N-(2,3-dihydroxybenzoyl)-L-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYHTVHFIIEIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227977 | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-78-9, 127658-43-9 | |

| Record name | 2,3-Dihydroxybenzoylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,-Dihydroxybenzoylserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of N 2,3 Dihydroxybenzoyl L Serine

Enzymatic Pathways for N-(2,3-dihydroxybenzoyl)-L-serine Synthesis

The synthesis of this compound from its precursors is not a spontaneous event but is catalyzed by a highly specific enzymatic machinery that ensures the efficient and controlled production of this intermediate.

The central enzyme in the formation of this compound is 2,3-dihydroxybenzoate-serine ligase, a component of the larger enterobactin (B1671361) synthetase complex. qmul.ac.ukwikipedia.org This enzyme is responsible for creating the amide bond that links the carboxyl group of 2,3-dihydroxybenzoate to the amino group of L-serine. In E. coli, the components of this enzymatic system are encoded by the ent genes, with EntE, EntB, and EntF playing pivotal roles. genome.jpnih.gov

Key Enzymes in this compound Synthesis

| Enzyme Component | Function | Reference |

|---|---|---|

| EntE | Activates 2,3-dihydroxybenzoate by adenylation. | nih.govuniprot.org |

| EntB | A bifunctional protein with an N-terminal isochorismate lyase domain and a C-terminal aryl carrier protein (ArCP) domain that accepts the activated DHB. | nih.govnih.gov |

| EntF | Activates L-serine and catalyzes the condensation with DHB-acylated EntB. | nih.govebi.ac.uk |

The enzymes involved in the synthesis of this compound exhibit a high degree of substrate specificity, ensuring the correct building blocks are incorporated. libretexts.orglibretexts.org The reaction mechanism proceeds in a stepwise fashion. First, the EntE enzyme activates 2,3-dihydroxybenzoate by reacting it with ATP to form a 2,3-dihydroxybenzoyl-adenylate intermediate, with the release of pyrophosphate. nih.govuniprot.org This activated aryl acid is then transferred to the phosphopantetheinyl arm of the aryl carrier protein (ArCP) domain of EntB. nih.gov Concurrently, the EntF enzyme activates L-serine through a similar ATP-dependent adenylation. Finally, a condensation reaction, also catalyzed by EntF, occurs between the activated L-serine and the 2,3-dihydroxybenzoyl group tethered to EntB, resulting in the formation of this compound.

The efficient synthesis of this compound is contingent upon a steady supply of its two precursors.

2,3-Dihydroxybenzoate (DHB): This catecholate precursor is not a common metabolite and is synthesized from the central metabolic intermediate chorismate, a product of the shikimate pathway. nih.govwikipedia.org The conversion of chorismate to 2,3-dihydroxybenzoate is a multi-step process catalyzed by the enzymes EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase). nih.govnih.gov

L-Serine: As one of the 20 proteinogenic amino acids, L-serine is a readily available component of the cell's metabolic pool, derived from the glycolytic intermediate 3-phosphoglycerate (B1209933). asm.org

2,3-Dihydroxybenzoate-Serine Ligase Activity (EC 6.3.2.14)

Integration into Enterobactin Biosynthesis

The formation of this compound is not the final step but rather the creation of a monomeric unit that will be further assembled into the final enterobactin molecule. bioaustralis.cominrae.fr

The assembly of three this compound units into the cyclic trilactone structure of enterobactin is orchestrated by a nonribosomal peptide synthetase (NRPS) system. nih.govrsc.org NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. pnas.org In enterobactin synthesis, the EntF enzyme, in addition to its role in condensation, contains a thioesterase domain. nih.gov This domain catalyzes the cyclization of three linearly arranged this compound molecules, which are tethered to the NRPS complex, to form the final enterobactin macrocycle, which is then released from the enzyme. pnas.org

Core Biosynthetic Enzymes: EntB, EntE, and EntF

The biosynthesis of this compound is a critical step in the production of the siderophore enterobactin, a molecule essential for iron acquisition in many bacteria. This process is orchestrated by a multi-enzyme complex known as the enterobactin synthetase, which is comprised of the proteins EntB, EntE, and EntF. nih.govnih.gov These enzymes work in a coordinated fashion, following a non-ribosomal peptide synthetase (NRPS) mechanism to assemble the final product. nih.govresearchgate.net

The initiation of the biosynthetic pathway involves the EntE enzyme. uniprot.org EntE functions as an adenylation (A) domain, responsible for activating 2,3-dihydroxybenzoate (DHB), a precursor molecule derived from chorismate. nih.govnih.govuniprot.org This activation occurs through an ATP-dependent process, resulting in the formation of a DHB-adenylate (DHB-AMP) intermediate. nih.govuniprot.org Subsequently, EntE facilitates the transfer of the activated DHB moiety to the peptidyl carrier protein (PCP) domain of the EntB protein. nih.govresearchgate.net This transfer results in the formation of a thioester-linked DHB-S-EntB conjugate. nih.gov

The EntB protein itself is bifunctional, containing both an isochorismatase domain and the aforementioned PCP domain. uniprot.org The isochorismatase domain is involved in the earlier stages of DHB synthesis from chorismate. uniprot.org The PCP domain of EntB acts as a carrier, holding the activated DHB molecule for the subsequent condensation step. nih.gov

The EntF enzyme is a large, multi-domain protein that plays a central role in the elongation and termination of the this compound molecule. nih.gov It contains a condensation (C) domain, an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain. nih.govresearchgate.net The adenylation domain of EntF is specific for L-serine. nih.gov It activates L-serine by forming a seryl-AMP intermediate and then transfers it to its own PCP domain, creating a seryl-S-EntF intermediate. nih.govresearchgate.net

The condensation domain of EntF then catalyzes the formation of a peptide bond between the DHB group, which is attached to the EntB carrier protein, and the L-serine molecule attached to the EntF carrier protein. nih.gov This condensation reaction results in the formation of this compound, which remains covalently bound to the PCP domain of EntF. nih.gov In the context of enterobactin biosynthesis, this monomer is then subjected to further enzymatic reactions catalyzed by the thioesterase domain of EntF, leading to the cyclization of three this compound units to form the final enterobactin molecule. nih.govresearchgate.net

The interaction between these enzymes is crucial for the efficient synthesis of this compound. The EntE and EntB proteins interact in trans, with EntE activating and loading DHB onto the separate EntB protein. nih.govresearchgate.net In contrast, the adenylation and PCP domains within EntF act in cis to activate and bind L-serine. nih.govresearchgate.net The entire complex of EntB, EntE, and EntF is often referred to as the enterobactin synthase. nih.govuniprot.org

Interactive Data Table: Core Biosynthetic Enzymes

| Enzyme | Domain(s) | Function |

| EntE | Adenylation (A) | Activates 2,3-dihydroxybenzoate (DHB) to form DHB-AMP. nih.govuniprot.org |

| EntB | Isochorismatase, Peptidyl Carrier Protein (PCP) | The isochorismatase domain participates in DHB synthesis. The PCP domain accepts activated DHB from EntE. nih.govuniprot.org |

| EntF | Condensation (C), Adenylation (A), Peptidyl Carrier Protein (PCP), Thioesterase (TE) | Activates L-serine, condenses DHB and L-serine, and in the context of enterobactin synthesis, cyclizes the final product. nih.govresearchgate.net |

Regulation of Biosynthesis under Iron Limitation

The biosynthesis of this compound, as a key component of the iron-scavenging siderophore enterobactin, is tightly regulated by the availability of iron. bioaustralis.com In environments with limited iron, microorganisms such as Escherichia coli upregulate the expression of the genes responsible for the synthesis of this compound to enhance their ability to acquire this essential nutrient. bioaustralis.com

The primary regulatory mechanism governing the expression of the ent genes, which encode the biosynthetic enzymes for this compound, is controlled by the ferric uptake regulator (Fur) protein. In iron-replete conditions, the Fur protein binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor. The Fe²⁺-Fur complex recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes. This binding physically obstructs the binding of RNA polymerase, thereby inhibiting the transcription of the biosynthetic genes.

Conversely, under conditions of iron starvation, the intracellular concentration of ferrous iron decreases. This leads to the dissociation of iron from the Fur protein. The apo-Fur (iron-free) protein is unable to bind to the Fur box sequences in the DNA. The absence of the repressor allows RNA polymerase to access the promoter regions and initiate the transcription of the ent genes. This results in an increased production of the EntB, EntE, and EntF enzymes, and consequently, an elevated synthesis of this compound and enterobactin.

This regulatory system ensures that the energetically expensive process of siderophore biosynthesis is only activated when necessary, preventing the wasteful production of these compounds when iron is readily available. The regulation of the 2,3-dihydroxybenzoylserine synthetase by iron has been a known phenomenon for a considerable time. wikipedia.org

Diversification of Biosynthetic Routes in Microorganisms

While the canonical pathway for this compound biosynthesis is well-characterized in Escherichia coli, variations and diversification of this route exist across different microbial species.

Pathways in Enterobacteriaceae

Within the family Enterobacteriaceae, which includes prominent members like Escherichia coli and Salmonella enterica, the biosynthesis of this compound is a conserved and crucial process for iron acquisition. bioaustralis.combioaustralis.com The core enzymatic machinery, comprising the EntB, EntE, and EntF proteins, is largely consistent across these gram-negative bacteria. nih.govnih.gov The compound itself, this compound, can act as a siderophore and stimulate the growth of E. coli under iron-limiting conditions. bioaustralis.com It is also recognized as a biosynthetic precursor to and a breakdown product of the larger siderophore, enterobactin. bioaustralis.combioaustralis.com The synthesis of this compound in E. coli has been studied through enzymatic assays, confirming the involvement of ATP, 2,3-dihydroxybenzoate, and L-serine as substrates. wikipedia.orgnih.gov

Biosynthetic Gene Clusters in Streptomyces Species

The ability to produce this compound is not limited to Enterobacteriaceae. Species belonging to the genus Streptomyces, known for their prolific production of a wide array of secondary metabolites, also synthesize this compound. bioaustralis.com The presence of enterobactin, the trimer of this compound, has been confirmed in Streptomyces species, indicating the existence of the necessary biosynthetic machinery. bioaustralis.com

The genetic basis for the production of such compounds in Streptomyces lies within biosynthetic gene clusters (BGCs). These clusters are contiguous sets of genes that encode all the necessary enzymes, transporters, and regulatory proteins for the synthesis of a specific secondary metabolite. While the core enzymatic functions for this compound synthesis are expected to be conserved, the organization and regulation of the corresponding BGCs in Streptomyces can differ from those in Enterobacteriaceae. For instance, Streptomyces genomes often harbor multiple BGCs for various natural products, and their expression is subject to complex regulatory networks. nih.govnih.gov The identification and characterization of these BGCs are essential for understanding the full metabolic potential of these bacteria and for potential bioengineering applications. nih.gov

Enzymatic Variants and Phylogenetic Analysis

The enzymes involved in the biosynthesis of this compound, particularly the core components EntB, EntE, and EntF, exhibit variations across different microbial lineages. These variations can be studied through phylogenetic analysis, which helps to understand the evolutionary relationships between these enzymes and the organisms that produce them.

Phylogenetic studies can reveal how the biosynthetic pathways for this compound and related siderophores have evolved and diversified. For example, analysis of the amino acid sequences of EntE orthologs from different bacteria can shed light on the conservation of key catalytic residues and substrate-binding sites. Similarly, comparing the domain architecture and sequence of EntF proteins can provide insights into the evolution of non-ribosomal peptide synthetases.

The study of enzymatic variants is also crucial for understanding potential differences in substrate specificity and catalytic efficiency. For instance, some organisms may possess EntE-like enzymes that can activate alternative aromatic acids, leading to the production of structurally diverse siderophores. The investigation of such variants can expand our knowledge of the metabolic capabilities of microorganisms and may offer opportunities for the discovery of novel natural products with interesting biological activities.

Interactive Data Table: Diversification of Biosynthesis

| Microbial Group | Key Features of this compound Biosynthesis |

| Enterobacteriaceae | Conserved pathway with EntB, EntE, and EntF as core enzymes. nih.govnih.gov this compound acts as a siderophore and a precursor to enterobactin. bioaustralis.combioaustralis.com |

| Streptomyces Species | Production of enterobactin confirmed, indicating the presence of the biosynthetic pathway. bioaustralis.com Biosynthesis is encoded in gene clusters with potentially different organization and regulation compared to Enterobacteriaceae. nih.govnih.gov |

Synthetic Approaches to N 2,3 Dihydroxybenzoyl L Serine and Its Analogues

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods provide a powerful approach for the synthesis of N-(2,3-dihydroxybenzoyl)-L-serine, leveraging the specificity of enzymes to achieve high yields and stereoselectivity.

Enzyme-Catalyzed Condensation Strategies

The biosynthesis of this compound in microorganisms like Escherichia coli is a well-studied enzymatic process. nih.govnih.gov This pathway involves the enzyme 2,3-dihydroxybenzoate-L-serine ligase, also known as N-(2,3-dihydroxybenzoyl)-serine synthetase. wikipedia.org This enzyme catalyzes the condensation of 2,3-dihydroxybenzoate and L-serine in an ATP-dependent reaction to form the final product. wikipedia.org The systematic name for this enzyme class is 2,3-dihydroxybenzoate:L-serine ligase. wikipedia.org Studies have detailed the kinetic properties of the enzymes involved, including the formation of a thioester-bound L-seryl-enzyme intermediate. nih.gov

The reaction catalyzed by 2,3-dihydroxybenzoate-L-serine ligase is as follows:

ATP + 2,3-dihydroxybenzoate + L-serine ⇌ Products of ATP breakdown + this compound wikipedia.org

Kinetic studies have provided insights into the efficiency of this enzymatic process. nih.gov The table below summarizes key kinetic constants for the L-serine–activating enzyme involved in this pathway. nih.gov

Kinetic Properties of L-serine–Activating Enzyme

| Parameter | Value |

|---|---|

| Rate constant of formation (M⁻¹ s⁻¹) | 3.12 × 10² |

| Rate constant for spontaneous breakdown (s⁻¹) | 2.47 × 10⁻³ |

| log K (overall equilibrium constant) | 5.10 |

Table 1: Kinetic constants for the L-serine–activating enzyme in the biosynthesis of this compound. nih.gov

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis is an emerging and efficient strategy for producing valuable chemicals, offering a cost-effective alternative to using purified enzymes. nih.govtaylorfrancis.com This approach utilizes entire microbial cells, such as E. coli, which have been engineered to overexpress the necessary enzymes for the synthesis of the target compound. nih.gov By harnessing the intact cellular machinery, complex multi-step syntheses can be performed in a single pot, often with high efficiency. nih.govtaylorfrancis.com For the production of this compound, whole-cell systems of E. coli have been successfully employed, taking advantage of the native biosynthetic pathway. nih.gov This method is particularly advantageous as it maintains the necessary cofactors and cellular environment for optimal enzyme activity. taylorfrancis.com

Chemical Synthesis Strategies

Chemical synthesis offers a versatile alternative to biological methods, allowing for the production of not only the natural monomer but also its oligomers and various derivatives with modified structures.

Targeted Synthesis of this compound Monomer

The chemical synthesis of the this compound monomer (7724-78-9) typically involves the coupling of a protected L-serine derivative with 2,3-dihydroxybenzoic acid. epa.gov A common strategy begins with the protection of the amino and carboxyl groups of L-serine. For instance, N-Boc-L-serine can be prepared and subsequently converted to its methyl ester. orgsyn.org This protected serine derivative is then coupled with 2,3-dihydroxybenzoic acid, often activated as an acid chloride or with a coupling agent, followed by deprotection steps to yield the final product. orgsyn.org

Synthetic Routes for Oligomers and Derivatives

The chemical synthesis approach can be extended to produce oligomers of this compound, such as the dimer, N,N'-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine, and the trimer. bioaustralis.comuni.lu These syntheses often involve sequential coupling reactions. For instance, the synthesis of the dimer can be achieved by coupling this compound with another molecule of protected L-serine, followed by a second coupling with 2,3-dihydroxybenzoic acid and subsequent deprotection. These oligomers are important as they are biosynthetic precursors and breakdown products of the larger siderophore, enterobactin (B1671361). bioaustralis.com

Development of Modified this compound Structures

The flexibility of chemical synthesis allows for the creation of modified this compound structures. These modifications can include altering the catechol ring, the serine backbone, or the nature of the linkage between them. Such structural analogues are valuable tools for studying the mechanism of siderophore-mediated iron uptake and for developing new therapeutic agents. For example, analogues with different hydroxylation patterns on the benzoyl group or with alternative amino acids replacing serine can be synthesized to probe the structure-activity relationships of these molecules. The synthesis of these modified structures often follows similar principles to the synthesis of the native monomer and its oligomers, utilizing protecting group strategies and various coupling methods to achieve the desired molecular architecture.

Biological Functions and Roles of N 2,3 Dihydroxybenzoyl L Serine in Microbial Systems

Siderophore Activity and Iron Homeostasis

Iron is an essential nutrient for nearly all living organisms, serving as a critical cofactor for enzymes involved in fundamental cellular processes like DNA synthesis and respiration. frontiersin.org However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. nih.govfrontiersin.org To overcome this scarcity, many microbes synthesize and secrete siderophores, which are small molecules with an exceptionally high affinity for ferric iron. N-(2,3-dihydroxybenzoyl)-L-serine is integral to this iron acquisition strategy. nih.gov

The iron-chelating capability of this compound is conferred by its 2,3-dihydroxybenzoyl group, a classic catecholate moiety. frontiersin.orgresearchgate.net This functional group provides two adjacent hydroxyl groups that can deprotonate to form a bidentate ligand, effectively binding to a single coordination site on a ferric iron atom.

The larger siderophore, enterobactin (B1671361), is a cyclic trimer of this compound. nih.govnih.gov In this arrangement, the three catecholate groups are positioned to create a hexadentate octahedral complex around a central Fe³⁺ ion, resulting in one of the highest binding affinities for iron known in biology. The initial building block, the monomer this compound, along with its linear dimer and trimer forms, also functions as an effective iron chelator, sharing this fundamental catechol-based binding mechanism. frontiersin.orgresearchgate.net

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Catecholate Siderophore |

| Functional Group | 2,3-dihydroxybenzoyl (catechol) |

| Chelation Target | Ferric Iron (Fe³⁺) |

| Binding Mechanism | The two hydroxyl groups on the catechol ring coordinate with the Fe³⁺ ion. In larger structures like enterobactin, three of these units create a stable hexadentate complex. |

Microbes utilize this compound and its derivatives to solubilize and internalize iron from the environment. Once the siderophore-iron complex (ferrisiderophore) is formed extracellularly, it is recognized by specific receptors on the bacterial outer membrane. nih.gov

In Pseudomonas aeruginosa, iron complexed with this compound is transported into the cell via an energy-dependent and iron-repressible system. nih.gov This indicates that the bacterium produces the necessary transport machinery primarily when iron levels are low. nih.gov This transport can occur through a dedicated system for this compound and also via the uptake system for the larger siderophore, enterobactin. nih.gov

In other cases, bacteria such as E. coli and P. aeruginosa take up the entire ferric-enterobactin complex. ebi.ac.uk Once inside the periplasm or cytoplasm, the complex is broken down. Enzymes known as ferric enterobactin esterases (e.g., Fes, PfeE, IroD) hydrolyze the ester bonds of the enterobactin backbone. ebi.ac.ukebi.ac.uk This enzymatic cleavage releases smaller iron-bound fragments, including ferric this compound, which facilitates the subsequent release of iron within the cell, often involving a reduction of Fe³⁺ to the more soluble Fe²⁺. ebi.ac.uk

| Organism | Transport System Details | Reference |

| Pseudomonas aeruginosa | Utilizes an energy-dependent, iron-repressible transport system for Fe³⁺-N-(2,3-dihydroxybenzoyl)-L-serine. Can also use the inducible enterobactin uptake system (PfeA). | nih.govebi.ac.uk |

| Escherichia coli | Transports ferric-enterobactin into the cell, where the esterase Fes hydrolyzes it into its constituent units, including this compound, to release iron. | ebi.ac.ukebi.ac.uk |

The production and utilization of siderophores like this compound are crucial for bacterial survival and growth in iron-depleted environments, including within a host organism where iron is actively sequestered. frontiersin.org By efficiently scavenging scarce iron, these molecules enable essential metabolic pathways to function, allowing for cell proliferation and colonization. nih.govfrontiersin.org The secretion of siderophores is a key feature of microbial growth and is considered an important virulence determinant for many pathogenic microbes. frontiersin.org For instance, linear congeners of enterobactin, which are composed of this compound units, have been shown to support the growth of certain pathogens. researchgate.netdoaj.org

Involvement in Inter-Microbial Communication

Beyond their primary role in iron acquisition, siderophores are increasingly recognized as signaling molecules that participate in complex inter-microbial interactions, including quorum sensing and biofilm formation. nih.gov

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. pnas.orgnih.gov There is a complex, bidirectional relationship between siderophore production and QS systems.

In many bacteria, QS pathways regulate the synthesis of siderophores. pnas.orgnih.govoup.com For example, in Vibrio harveyi and Vibrio vulnificus, QS represses siderophore production at high cell densities, which may be a strategy to conserve resources once a population is established. pnas.orgnih.gov Conversely, in Pseudomonas aeruginosa, the las QS system enhances the production of the siderophore pyoverdine, suggesting that at high cell densities, a greater investment in iron scavenging is beneficial. oup.com

The availability of iron, which is directly managed by siderophores, also acts as a critical signal that influences QS circuits. The Pseudomonas Quinolone Signal (PQS) system, a well-known QS pathway in P. aeruginosa, is interconnected with iron homeostasis. nih.govresearchgate.net The PQS molecule itself can function as an iron chelator, and its synthesis is regulated by iron availability, creating a feedback loop where siderophore activity and QS signaling are tightly linked. researchgate.net This interplay allows bacteria to coordinate iron acquisition with other group behaviors like virulence factor production. nih.gov

Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which offers protection from environmental stresses and antimicrobial agents. nih.gov The formation of a mature biofilm is a complex process that relies on both quorum sensing and sufficient nutrient availability, particularly iron. nih.govresearchgate.net

Siderophores play an essential role in the dynamics of biofilm formation. researchgate.net By acquiring iron, siderophores support the initial bacterial attachment, growth, and proliferation necessary to establish a robust biofilm structure. nih.gov Siderophores are considered key virulence factors that, in conjunction with QS, contribute to the development and maturation of biofilms, which are critical for pathogenicity and resistance in many bacterial species. researchgate.net The inhibition of siderophore production has been shown to disrupt the QS system and consequently inhibit biofilm formation, highlighting the crucial role of these iron-chelating molecules in this complex multicellular behavior. nih.gov

Post-Translational Modification of Microbial Peptides

Post-translational modification is a process where proteins and peptides are chemically altered after they are synthesized. These modifications can dramatically change the function, stability, and localization of the peptide. In the context of microbial peptides, the attachment of this compound moieties is a key post-translational modification that imparts novel biological activities.

This compound as a Moiety in Microcin (B1172335) E492

Microcin E492 (MccE492) is a bacteriocin, an antimicrobial peptide, produced by Klebsiella pneumoniae RYC492. nih.gov It is a channel-forming toxin that targets other Gram-negative bacteria. nih.govresearchgate.net MccE492 is synthesized as an 84-residue inactive precursor peptide. acs.orgnih.gov Its potent antibacterial activity is conferred through a significant post-translational modification involving the attachment of a siderophore-like molecule to its C-terminus. nih.govasm.org This modification consists of a linearized and monoglycosylated derivative of enterobactin, which is a cyclic trimer of this compound (DHBS). nih.govnih.govnih.gov The modified, active form is denoted as MccE492m. nih.gov

The attachment of this DHBS-containing moiety is crucial for the bacteriocin's function. The unmodified form of MccE492 is inactive and has a higher propensity to form amyloid fibers, which reduces its antibacterial efficacy. nih.govasm.org The post-translational modification not only activates the microcin but also retards this amyloid formation, thereby maintaining its availability for antibacterial action. nih.govasm.org

| Microcin E492 Form | Molecular Weight (Da) | Activity | Key Characteristic |

|---|---|---|---|

| Unmodified MccE492 | 7,887 | Inactive | Prone to amyloid formation nih.govasm.org |

| Modified MccE492m (with DHBS monomer derivative) | 8,272 | Active | Post-translationally modified with a salmochelin-like molecule nih.gov |

| Modified MccE492m (with DHBS dimer derivative) | 8,495 | Active | Post-translationally modified with a salmochelin-like molecule nih.gov |

| Modified MccE492m (with DHBS trimer derivative) | 8,718 | Active | Post-translationally modified with a salmochelin-like molecule nih.govnih.gov |

| Modified MccE492m (with diglycosylated DHBS trimer) | 8,880 | Active | Post-translationally modified with a salmochelin-like molecule nih.gov |

Enzymology of Microcin Modification: MceC and MceD

The remarkable post-translational modification of Microcin E492 is a multi-step enzymatic process. Four key proteins encoded by the MccE492 gene cluster, namely MceC, MceD, MceI, and MceJ, are responsible for this tailoring. acs.orgnih.govnih.gov

MceC : This enzyme is a C-glycosyltransferase. nih.gov Its role is to attach a glucose moiety to the C5 position of one of the this compound (DHB-Ser) units within the enterobactin molecule. nih.gov This C-glycosylation is a critical step in the formation of salmochelin-like molecules. nih.gov

MceD : MceD functions as an esterase. nih.gov It specifically hydrolyzes an ester linkage in the trilactone backbone of the glycosylated enterobactin. nih.gov This action linearizes the siderophore, preparing it for attachment to the microcin peptide. nih.gov

The combined action of MceC and MceD transforms the cyclic enterobactin into a linearized, glycosylated derivative. Following this, the MceI and MceJ proteins form a complex that catalyzes the attachment of this modified siderophore to the C-terminal serine residue (Ser-84) of the MccE492 peptide. nih.gov This attachment initially occurs at the C4' oxygen of the glucose moiety, and a subsequent non-enzymatic migration of the peptide to the C6' position results in the final, stable C6' glycosyl ester linkage observed in the mature MccE492m. acs.orgnih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| MceC | C-glycosyltransferase | Enterobactin (cyclic trimer of DHB-Ser) | C-glycosylated enterobactin nih.gov |

| MceD | Esterase | Glycosylated enterobactin | Linearized, glycosylated enterobactin derivative nih.gov |

| MceI/MceJ complex | Attachment of modified siderophore to peptide | Linearized, glycosylated enterobactin and MccE492 peptide | MccE492m (siderophore-peptide conjugate) nih.govacs.org |

Functional Implications of Siderophore-Peptides

The conjugation of a siderophore moiety to an antimicrobial peptide, as seen in MccE492m, has profound functional implications, creating what is known as a "siderophore-peptide" or a "Trojan horse" antibiotic. nih.govnih.gov This strategy allows the bacterium to exploit the iron uptake systems of its competitors. nih.govfrontiersin.org

Enhanced Target Recognition and Uptake : The siderophore portion of MccE492m mimics natural siderophores and is recognized by specific receptors on the outer membrane of target bacteria. nih.gov In the case of Escherichia coli, the catecholate siderophore receptors Fiu, Cir, and FepA are involved in the recognition and uptake of MccE492m. nih.gov This hijacking of iron transport systems facilitates the entry of the toxic peptide into the target cell. researchgate.net

Increased Antimicrobial Potency : The modified microcin, MccE492m, exhibits a broader spectrum of antibacterial activity and is more potent than its unmodified counterpart. nih.gov This enhanced activity is attributed to the increased affinity of the microcin for the bacterial receptors, leading to more efficient recognition and subsequent cell killing. nih.govresearchgate.net

The creation of siderophore-peptide conjugates represents a sophisticated evolutionary strategy employed by some bacteria to outcompete their neighbors. By linking a toxic payload to a molecule that is actively imported by the target, the producing organism ensures efficient delivery of its weapon. This natural "Trojan horse" approach is a testament to the complex chemical warfare that occurs in microbial communities. nih.govnih.gov

Molecular Mechanisms of Action and Receptor Interactions

Iron Transport Systems Mediated by N-(2,3-dihydroxybenzoyl)-L-serine and its Derivatives

The transport of iron complexed with DHBS and its derivatives is a formidable challenge for bacteria, as it requires movement across two cellular membranes. This is accomplished through a series of specialized protein complexes that work in a coordinated fashion.

Outer Membrane Siderophore Receptors (e.g., FepA, Cir, Fiu, IroN)

The initial step in the uptake of iron-siderophore complexes is their recognition by specific receptor proteins located on the outer membrane of Gram-negative bacteria. In Escherichia coli, the ferric-DHBS complex is recognized and transported by several outer membrane receptors, including FepA, Fiu, and to a lesser extent, Cir. nih.gov FepA is a well-characterized 22-stranded β-barrel protein that forms a channel through the outer membrane. uniprot.org The extracellular loops of FepA create a high-affinity binding site for ferric enterobactin (B1671361), the cyclic trimer of DHBS. uniprot.org The binding is highly specific, recognizing the catecholate portion of the siderophore. uniprot.org

In pathogenic bacteria such as Salmonella enterica, the repertoire of outer membrane receptors is expanded. While FepA and IroN are essential for the transport of enterobactin, all three receptors—FepA, IroN, and Cir—can function as receptors for the linear breakdown products of enterobactin, including DHBS. nih.gov This redundancy likely provides a significant advantage in the competitive environment of a host organism. The transport across the outer membrane is an active process that requires energy, which is transduced from the inner membrane by the TonB-ExbB-ExbD complex. uniprot.org

| Receptor | Organism(s) | Substrate(s) | Reference(s) |

| FepA | E. coli, S. enterica | Ferric enterobactin, Ferric-DHBS | nih.govuniprot.orgnih.gov |

| Cir | E. coli, S. enterica | Ferric-DHBS (minor role) | nih.govnih.gov |

| Fiu | E. coli | Ferric-DHBS | nih.gov |

| IroN | S. enterica | Ferric enterobactin, Ferric-DHBS | nih.gov |

Periplasmic Binding Proteins (e.g., CeuE)

Once the iron-siderophore complex traverses the outer membrane, it enters the periplasmic space. Here, it is captured by a specific periplasmic binding protein, which serves to shuttle the complex to the inner membrane transporter. In Campylobacter jejuni, the periplasmic binding protein CeuE has been shown to be a crucial component of the iron uptake system. nih.gov C. jejuni does not synthesize its own siderophores but can utilize those produced by other bacteria, including enterobactin and its derivatives. nih.gov

Notably, CeuE from C. jejuni can bind to the enterobactin-derived bis(2,3-dihydroxybenzoyl-l-serine) (bisDHBS), a linear dimer of DHBS. nih.gov This demonstrates the ability of periplasmic binding proteins to recognize and bind the breakdown products of enterobactin, facilitating their transport to the cytoplasm. The binding is highly specific, often involving coordination of the iron atom by conserved amino acid residues within the protein's binding pocket. nih.gov

Inner Membrane Transporters (e.g., TonB-ExbB-ExbD Complex, FepBCD)

The final transport step into the cytoplasm is mediated by an inner membrane transporter, typically an ATP-binding cassette (ABC) transporter. In E. coli, the transport of the ferric-DHBS complex across the cytoplasmic membrane is dependent on the genes of the fep region, which includes the FepBCD ABC transporter. nih.govnih.gov This complex utilizes the energy from ATP hydrolysis to actively pump the iron-siderophore complex into the cell.

The energy for the initial transport across the outer membrane is provided by the TonB-ExbB-ExbD complex, which is embedded in the inner membrane. core.ac.uknih.govnih.gov This complex harnesses the proton motive force of the inner membrane and transduces this energy to the outer membrane receptors, such as FepA. core.ac.uknih.gov This energy transduction is thought to induce a conformational change in the receptor, allowing the passage of the siderophore complex into the periplasm. nih.gov The TonB protein physically interacts with a conserved region on the outer membrane receptors known as the "TonB box". uniprot.org

Enzymatic Hydrolysis and Iron Release

Once inside the cytoplasm, the iron must be released from the highly stable siderophore complex to be utilized by the cell. This is achieved through the enzymatic degradation of the siderophore backbone.

Enterobactin Esterase (Fes) Activity and Hydrolysis Products

In E. coli, the primary enzyme responsible for the hydrolysis of enterobactin is the enterobactin esterase, Fes. nih.govbiorxiv.org Fes is a cytoplasmic enzyme that catalyzes the cleavage of the ester bonds of the trilactone backbone of enterobactin. biorxiv.org The hydrolysis of ferric enterobactin by Fes results in a mixture of linear breakdown products: the monomer this compound (DHBS), the linear dimer (DHBS)₂, and the linear trimer (DHBS)₃. nih.gov In contrast, the hydrolysis of iron-free (apo) enterobactin by Fes yields only the monomeric DHBS. nih.gov Other esterases, such as IroD and IroE, are involved in the hydrolysis of glucosylated enterobactin derivatives known as salmochelins. core.ac.uk

| Enzyme | Substrate | Hydrolysis Products | Reference(s) |

| Fes | Ferric enterobactin | DHBS, (DHBS)₂, (DHBS)₃ | nih.gov |

| Fes | Apo-enterobactin | DHBS | nih.gov |

| IroD | Ferric salmochelins, Ferric enterobactin | Glc-DHB-Ser, DHBS | core.ac.uk |

| IroE | Apo-enterobactin, Apo-salmochelins | Linearized trimers | core.ac.uk |

Differential Hydrolysis based on Iron Ligation State

The efficiency of siderophore hydrolysis by Fes is influenced by the presence of chelated iron. The hydrolysis of ferric enterobactin by Fes is significantly less efficient than the hydrolysis of the iron-free apo-enterobactin. biorxiv.org One study reported that Fes exhibits a 4-fold greater activity on the free ligand compared to the ferric complex. biorxiv.org

Interactions with Biological Macromolecules

The interaction of this compound and its precursors with various proteins is governed by specific kinetic and thermodynamic parameters. While comprehensive data for every interaction is not fully elucidated, studies on related systems provide significant insights. The biosynthesis of enterobactin itself involves the activation of L-serine by an enzyme, a process for which kinetic data has been determined.

Research on the L-serine–activating enzyme from Escherichia coli revealed key kinetic properties for the formation of a thioester-bound L-seryl-enzyme intermediate, a crucial step in the synthesis of the DHBS backbone. nih.gov

| Parameter | Value | Description |

| Rate Constant of Formation (k_on) | 3.12 x 10² M⁻¹ s⁻¹ | The rate at which the L-seryl-enzyme intermediate is formed. |

| Rate Constant of Breakdown (k_off) | 2.47 x 10⁻³ s⁻¹ | The rate of spontaneous hydrolysis of the intermediate. |

| Equilibrium Constant (log K) | 5.10 | Calculated from the kinetic constants, indicating a strong binding equilibrium. |

Data from studies on the L-serine–activating enzyme in E. coli. nih.gov

These values illustrate the efficiency of the enzymatic machinery responsible for synthesizing the building blocks of enterobactin.

Once the full ferric-enterobactin siderophore is assembled and captured, it must bind to periplasmic binding proteins before transport across the inner membrane. In E. coli, the periplasmic protein FepB binds ferric enterobactin with high affinity. Fluorescence quenching studies have been used to determine the dissociation constant (Kd) for this interaction, providing a quantitative measure of binding strength. nih.gov

| Ligand | Dissociation Constant (Kd) | Method |

| Ferric enterobactin (FeEnt) | 14.5 ± 1 nM | Fluorescence Titration |

| Apo-enterobactin | 60 nM | Fluorescence Titration |

Binding affinities of ligands to the E. coli periplasmic protein FepB. nih.gov

These low nanomolar Kd values signify a very tight binding interaction, which is essential for the efficient shuttling of the siderophore complex through the periplasm to the inner membrane ABC transporter. While this data is for the E. coli system, it highlights the high-affinity interactions expected for such transport systems. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in obtaining such data, providing a complete thermodynamic and kinetic profile of protein-ligand interactions, including enthalpy (ΔH) and entropy (ΔS) changes. embl-hamburg.delabmanager.com

The recognition of ferric-siderophore complexes by outer membrane transporters is a highly specific process dictated by the three-dimensional structure of the receptor's binding pocket. The transporter for ferric-enterobactin in P. aeruginosa is PfeA. nih.gov Structural studies of the homologous transporter FepA from E. coli provide a detailed model for this recognition. rcsb.org

FepA consists of a 22-stranded β-barrel that forms a channel through the outer membrane. rcsb.org A globular N-terminal domain is located within the barrel, effectively plugging the channel and preventing passive diffusion. rcsb.org The specificity of ligand binding is determined by a series of large extracellular loops that form a vestibule at the cell surface. rcsb.orgk-state.edu

Key structural features for receptor recognition include:

Extracellular Loops: These loops form the initial binding site for the ferric-siderophore complex. In FepA, these loops are rich in aromatic amino acids, particularly tyrosine residues, which are thought to form an initial adsorption site for the catecholate portions of the ligand. k-state.edu

Two-Site Binding Model: More recent research on P. aeruginosa's PfeA suggests a two-site binding model. An initial recognition occurs at the extracellular loops, distant from the pore itself. A second binding site is proposed to be located deeper within the transporter's structure. nih.gov

Conformational Changes: The binding of the ligand to the extracellular site is believed to trigger conformational changes. These changes are transmitted through the protein, leading to a structural rearrangement of the periplasmic TonB-binding motif. This signaling is crucial for energizing the transport process across the outer membrane. nih.govrcsb.org

The binding pocket is highly selective. Studies have shown that while some other siderophores can bind, the receptor is fastidious to structural nuances, and molecules larger than ferric-enterobactin are typically not bound. k-state.edu This specificity ensures that the bacterium dedicates its energy resources to transporting only the most effective iron chelators.

While the primary role of this compound is intrinsically linked to iron acquisition, emerging evidence suggests that the compound and its parent molecule, enterobactin, may influence other cellular pathways. These effects can be attributed to the chemical properties of its constituent parts: the catechol group and the L-serine residue.

One significant area of investigation is the role of enterobactin and its breakdown products in mitigating oxidative stress. nih.gov Catecholate molecules are known to have low radical potentials and can act as hydrogen atom donors, effectively terminating radical chain reactions. nih.gov Studies have shown that after iron is released from the complex, the free hydroxyl groups on the catechol moieties of the linearized enterobactin (DHBS) become available for scavenging reactive oxygen species (ROS). nih.gov In vitro tests have demonstrated that iron-free enterobactin possesses potent, dose-dependent radical scavenging activity, superior to that of ascorbic acid and 2,3-dihydroxybenzoic acid. nih.gov This suggests that the DHBS released after iron uptake could contribute to the cell's antioxidant defenses.

Furthermore, the L-serine component of the molecule links it to central metabolic and signaling pathways. The transcription factor NRF2, a master regulator of cellular antioxidant responses, has been shown to control the expression of key enzymes in the serine and glycine (B1666218) biosynthesis pathway. nih.gov This NRF2-dependent program funnels metabolites into the production of glutathione (B108866) (a major cellular antioxidant) and nucleotides. nih.gov While direct modulation of NRF2 by DHBS has not been demonstrated, the established link between NRF2 and serine metabolism suggests a potential avenue for DHBS to influence these broader cytoprotective networks. nih.govfrontiersin.org There is also evidence that enterobactin can be taken up by mammalian cells and even mitochondria through a novel mechanism, suggesting its biological activities may not be confined to bacteria. biorxiv.org

Structural Biology and Computational Studies

High-Resolution Structural Elucidation of N-(2,3-dihydroxybenzoyl)-L-serine and its Complexes

The precise spatial arrangement of this compound, both as a free ligand and when bound to proteins, is fundamental to its biological activity. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are powerful tools for obtaining this information at an atomic level. nih.govnih.govnih.gov

X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes with high accuracy. nih.gov This method has been instrumental in revealing how siderophores and their components bind to specific bacterial receptor proteins. While a crystal structure of a protein in complex with the isolated this compound monomer has not been explicitly detailed in the provided search results, the principles of this technique are well-established. The process generally involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov Subsequent diffraction of X-rays by the crystal lattice allows for the generation of an electron density map, into which the atomic model of the protein and the bound ligand can be fitted. nih.gov This would reveal the precise binding orientation, intermolecular interactions such as hydrogen bonds and van der Waals contacts, and any conformational changes in the protein or ligand upon complex formation. For instance, the INRAE database lists PDB entries 3C8D and 3C8H as related structures, which are crystal structures of the E. coli esterase IroE, an enzyme involved in the hydrolysis of enterobactin (B1671361), a siderophore for which this compound is a fundamental building block. inrae.fr

NMR spectroscopy is a powerful method for studying the conformation and dynamics of molecules in solution, providing insights that are complementary to the static picture from X-ray crystallography. epa.govauremn.org.br This technique can determine the solution-state structure of this compound and analyze its flexibility. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, it is possible to deduce the predominant conformations of the molecule in different solvent environments. nih.govcopernicus.org

For example, 1H NMR can reveal the presence of different conformers in slow or fast exchange on the NMR timescale. copernicus.org Studies on related catechol-containing siderophores from Streptomyces varsoviensis have utilized 1H and 13C NMR to elucidate their structures, confirming the this compound unit as a core component. frontiersin.orgresearchgate.netnih.gov While specific conformational analysis of the isolated monomer is not detailed in the search results, the methodology is robust. For related molecules, NMR has been used to identify dominant conformers and calculate the energy barriers between different rotational states. copernicus.org This information is crucial for understanding which conformation is biologically active.

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Gained |

| Chemical Shifts (δ) | Provides information about the local electronic environment of each nucleus. |

| J-Couplings (Coupling Constants) | Gives information about the dihedral angles between coupled nuclei, which helps define the molecular conformation. |

| Nuclear Overhauser Effect (NOE) | Provides information about the through-space proximity of nuclei, which is crucial for determining the three-dimensional structure. |

| Relaxation Times (T1, T2) | Gives insights into the molecular dynamics and flexibility of different parts of the molecule. |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and membrane proteins that are often challenging to crystallize. nih.gov This method involves flash-freezing biological samples in a thin layer of vitreous ice and imaging them with an electron microscope. While cryo-EM is typically used for macromolecules, its application in studying small molecule-protein interactions is growing. nih.gov

In the context of this compound, cryo-EM could be employed to visualize its complex with large siderophore receptor proteins embedded in the bacterial outer membrane. This would provide a near-native picture of how the siderophore or its components are recognized and transported across the membrane. Although specific cryo-EM studies focusing on this compound were not found, the technique has been successfully used to characterize the binding of other small molecule agonists to membrane receptors, revealing critical interactions that explain their activity and specificity. nih.gov

Molecular Modeling and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of this compound and its interactions with siderophore receptors. springernature.comnih.gov These in silico approaches complement experimental data and can provide predictive insights into binding affinity and mechanism. bevanbrownlab.comnih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor protein. For this compound, docking studies would involve placing the molecule into the binding site of a siderophore receptor, such as those from the FepA or IroN families, which are known to transport catecholate siderophores. nih.gov The goal is to identify the most stable binding pose, characterized by a low binding energy score.

These studies can reveal key interactions, such as hydrogen bonds between the catechol hydroxyl groups of the ligand and amino acid residues in the receptor's binding pocket. While specific docking studies for the isolated this compound monomer are not detailed in the provided results, the methodology has been widely applied to understand siderophore-receptor interactions and to design novel antimicrobial agents that exploit these transport systems.

Table 2: Potential Interacting Residues in Siderophore Receptors

| Amino Acid Type | Potential Interaction with this compound |

| Arginine, Lysine | Formation of salt bridges with the carboxylate group of the serine moiety. |

| Serine, Threonine, Tyrosine | Hydrogen bonding with the catechol hydroxyl groups and the amide group. |

| Tryptophan, Phenylalanine | π-stacking interactions with the dihydroxybenzoyl ring. |

| Aspartate, Glutamate | Potential for hydrogen bonding or electrostatic repulsion depending on the protonation state. |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational flexibility of this compound over time. springernature.comnih.gov By simulating the motion of atoms in the molecule, MD can reveal the accessible conformations and the energy barriers between them.

An MD simulation of this compound in an aqueous environment would show how the molecule flexes and rotates around its single bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. The flexibility of the serine side chain and the rotation of the dihydroxybenzoyl group relative to the serine backbone are key conformational degrees of freedom. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the stable and flexible regions of the molecule. nih.govnih.gov This information is vital for a complete understanding of its structure-function relationship.

Prediction of Binding Affinities and Specificities

Computational chemistry offers powerful tools to predict the binding affinities and specificities of ligands for metal ions, providing insights that complement experimental data. For this compound (DHBS) and its analogs, methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to understand the thermodynamics and structural dynamics of their coordination complexes, particularly with iron (III).

Molecular dynamics simulations provide a dynamic picture of the complex in a solvated environment, offering insights into its conformational flexibility and the stability of the ligand-metal interactions over time. nih.govnih.gov For DHBS and its oligomers, MD simulations can elucidate how the molecule adapts its conformation to optimally bind iron and how interactions with the surrounding solvent molecules influence the complex's stability. Such simulations can also be used to explore the process of iron release from the siderophore, a crucial step in iron metabolism. nih.gov

The combination of these computational approaches allows for the prediction of key properties that govern the efficacy of a siderophore. For the DHBS family, these predictions are crucial for understanding how structural modifications impact their iron-chelating capabilities.

Table 1: Computational Methods in Siderophore Research

| Computational Method | Application in Studying this compound | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of optimized geometries, electronic structures, and binding energies of Fe(III)-DHBS complexes. nih.govresearchgate.netmdpi.com | Prediction of coordination stability, bond characteristics, and the intrinsic affinity of the catechol moiety for iron. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of DHBS-iron complexes in aqueous solution. nih.govnih.govnih.gov | Understanding of conformational changes upon binding, the role of solvent, and the kinetic stability of the complex. |

Structure-Function Relationships within the this compound Family

The biological activity of this compound and its related compounds is intrinsically linked to their chemical structure. The specific arrangement of functional groups dictates their ability to chelate iron and interact with bacterial transport systems.

Influence of Catechol Moieties on Chelation

The 2,3-dihydroxybenzoyl group, a catechol moiety, is the cornerstone of the iron-chelating ability of this family of compounds. The two adjacent hydroxyl groups on the aromatic ring provide a highly efficient bidentate binding site for ferric iron (Fe³⁺). Upon deprotonation, these hydroxyls form a very stable five-membered chelate ring with the iron ion.

The exceptional affinity of the trimeric form, enterobactin, for Fe³⁺ is a direct result of the presentation of three such catecholate groups in a pre-organized fashion by the serine trilactone backbone. This arrangement allows for the formation of a hexadentate coordination complex, effectively encapsulating the iron ion and leading to an extraordinarily high stability constant. Even in its monomeric form, DHBS is an effective iron chelator due to the inherent binding strength of the catechol group. The presence of these catechol moieties is a defining feature for high-affinity iron binding in many siderophores. nih.gov

Impact of Serine Backbone Modifications on Activity

The L-serine backbone, to which the 2,3-dihydroxybenzoyl group is attached, plays a crucial role in positioning the catechol moieties for optimal chelation and in interacting with the enzymatic machinery for biosynthesis and processing. Modifications to this backbone can significantly alter the compound's activity.

Studies on synthetic analogs have shown that changes to the serine residue can impact the stability of the iron complex and the compound's ability to be recognized and transported by bacteria. For example, the chirality of the serine is critical; enzymes involved in the hydrolysis of enterobactin, such as Fes, are stereospecific and cannot cleave lactones made from D-serine. nih.gov This highlights the importance of the specific stereochemistry of the serine backbone for biological processing.

Table 2: Key Functional Groups and Their Roles in this compound

| Functional Group | Location | Role in Biological Activity |

| 2,3-Dihydroxyl | Benzoyl Moiety | Primary site for high-affinity Fe³⁺ chelation. nih.gov |

| Amide Linkage | Between benzoyl and serine | Connects the chelating group to the backbone; involved in biosynthesis. nih.govnih.gov |

| L-Serine Hydroxyl | Serine Backbone | Influences solubility and participates in the formation of the trilactone ring in enterobactin. nih.gov |

| L-Serine Carboxyl | Serine Backbone | Provides a point of attachment for oligomerization and influences the overall charge and solubility of the molecule. nih.gov |

Oligomerization State and Biological Activity

This compound exists in monomeric, dimeric, and trimeric forms, and its state of oligomerization is directly correlated with its biological function, particularly in the context of iron transport in bacteria like E. coli.

The cyclic trimer, enterobactin, is the form secreted by bacteria to sequester extracellular iron with extremely high affinity. Its three catechol groups are spatially arranged to form a stable hexadentate complex with Fe³⁺. However, for the bacterium to utilize the chelated iron, the stable enterobactin complex must be broken down.

Inside the bacterial cell, the enzyme Fes catalyzes the hydrolysis of the enterobactin trilactone. This process occurs sequentially, first yielding a linear trimer of DHBS, then a linear dimer, and finally three individual monomers of DHBS, which releases the iron. nih.govnih.gov The different oligomerization states, therefore, represent different stages in the iron acquisition and release pathway.

The biological activity of these different forms is distinct. The trimer is the primary extracellular iron scavenger. The linear dimer and monomer are intracellular products of enterobactin breakdown. While the monomeric DHBS still possesses iron-chelating ability, its affinity is lower than that of the trimeric form. The controlled hydrolysis of the oligomers is a biological mechanism to modulate iron binding affinity and facilitate iron release within the cytoplasm. nih.gov

Advanced Analytical Methodologies for N 2,3 Dihydroxybenzoyl L Serine Research

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for isolating N-(2,3-dihydroxybenzoyl)-L-serine from complex biological matrices. The choice of technique is dictated by the analytical question, whether it is for quantitative analysis, metabolite profiling, or initial purification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. Given the compound's polarity and the presence of a chromophoric catechol ring, reversed-phase HPLC coupled with ultraviolet (UV) detection is a common approach. The separation is typically achieved on a C18 column, where the mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is optimized to achieve baseline separation from other metabolites.

For enhanced sensitivity and specificity, particularly in complex samples, derivatization of the amino acid or catechol moieties can be employed. However, the inherent UV absorbance of the 2,3-dihydroxybenzoyl group often provides sufficient signal for detection. When analyzing for the L-serine component specifically, pre-column derivatization with reagents such as Marfey's reagent followed by HPLC analysis can be used to separate and quantify the L-enantiomer from its D-counterpart. journalijar.com

A typical HPLC method for the analysis of related catechol siderophores would involve a gradient elution on a C18 column with detection at wavelengths corresponding to the absorbance maxima of the catecholate moiety, generally around 300-320 nm.

Table 1: Illustrative HPLC Parameters for Catechol-Containing Compounds

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the comprehensive profiling of metabolites, including amino acids and their derivatives. However, due to the low volatility and thermal lability of this compound, direct analysis is not feasible. Therefore, a crucial derivatization step is required to convert the non-volatile compound into a thermally stable and volatile derivative.

A common derivatization strategy involves a two-step process: oximation of the carbonyl groups followed by silylation of the hydroxyl and amine groups. This process, often using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), yields a derivative that is amenable to GC separation and subsequent MS analysis. The resulting mass spectra provide a unique fragmentation pattern that can be used for identification. For quantitative studies, a stable isotope-labeled internal standard can be incorporated to improve accuracy and precision. researchgate.net

While specific GC-MS methods for this compound are not widely published, the general workflow for amino acid and organic acid analysis is well-established and applicable. japsonline.com

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged molecules like this compound. Its low sample consumption and rapid analysis times make it an attractive technique. In the context of siderophore analysis, CE has been successfully coupled with mass spectrometry (CE-MS) for the characterization of these iron-chelating compounds from bacterial cultures. nih.gov

For the analysis of this compound, a background electrolyte (BGE) with a slightly alkaline pH would be suitable to ensure the compound is in its anionic form, facilitating its migration in the electric field. The composition of the BGE, including the type of buffer and any organic modifiers, is optimized to achieve the best separation resolution. When coupled to an ESI-MS, a sheath liquid is used to provide a stable electrical connection and facilitate the ionization process. nih.gov

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. Different ionization techniques can be employed depending on the nature of the sample and the analytical goal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like this compound. It is commonly coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) to provide separation prior to detection.

In positive ion mode, this compound is expected to form protonated molecules [M+H]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are readily formed due to the acidic phenolic hydroxyl groups and the carboxylic acid moiety. High-resolution mass spectrometry, such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide accurate mass measurements, enabling the determination of the elemental composition and confident identification of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to generate characteristic fragmentation patterns for structural confirmation. For instance, the predicted monoisotopic mass of the protonated trimer of this compound is 688.16208 m/z. uni.lu

MALDI-TOF MS for Peptide Modifications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for the analysis of peptides and other biomolecules, particularly in complex mixtures and for determining post-translational modifications. While direct analysis of the relatively small this compound molecule can be challenging due to matrix interference in the low mass range, MALDI-TOF MS can be effectively used to study this compound as part of a larger peptide structure or in the context of its biosynthesis and incorporation into larger siderophores like enterobactin (B1671361).

For example, MALDI-TOF MS can be used to screen bacterial cultures for the production of siderophores and their precursors. nih.gov The sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and subjected to laser irradiation. The resulting ions are then analyzed based on their mass-to-charge ratio. This technique is particularly useful for rapid screening and profiling of microbial extracts.

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for isotopic labeling studies of this compound. This technique allows researchers to trace the metabolic pathways and uptake mechanisms of the siderophore by introducing stable isotopes, such as ¹³C or ¹⁵N, into the molecule. The high resolving power of HRMS can distinguish between the naturally occurring isotopologues and the labeled compound, providing precise mass measurements. nih.govresearchgate.net

In a typical workflow, microorganisms are cultured in a medium enriched with a stable isotope precursor. The produced this compound, now containing the isotopic label, is then extracted and analyzed by LC-HRMS. nih.gov By comparing the mass spectra of the labeled and unlabeled siderophore, researchers can confirm its biosynthesis and track its journey into and within the cell. This approach is particularly powerful when combined with tandem mass spectrometry (MS/MS), which provides fragmentation data to pinpoint the location of the isotope within the molecule's structure. nih.gov

| Parameter | Description | Typical Value/Observation |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |

| Isotopic Pattern | The characteristic distribution of isotopic peaks for a given elemental formula. | A distinct shift in the m/z value corresponding to the incorporated isotope(s). |

| Fragmentation Analysis | The study of the fragment ions produced from the parent molecule. | Provides structural information and confirms the location of the isotopic label. |

This table provides a generalized overview of parameters in HRMS isotopic labeling studies.

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental to characterizing the structural and functional aspects of this compound.

UV-Visible (UV-Vis) spectroscopy is a primary method for investigating the iron-chelating properties of this compound. The 2,3-dihydroxybenzoyl moiety, a catecholate group, exhibits characteristic absorption bands in the UV region. nih.gov Upon chelation with ferric iron (Fe³⁺), a significant shift in the absorption spectrum occurs, typically with the appearance of a new, strong absorption band in the visible region. researchgate.netresearchgate.net This change is due to the formation of a ligand-to-metal charge transfer (LMCT) complex. The intensity of this new band is directly proportional to the concentration of the Fe³⁺-siderophore complex, allowing for the quantification of chelation.

| Compound/Complex | Typical λmax (nm) |

| Apo-N-(2,3-dihydroxybenzoyl)-L-serine | ~210, 250, 314 |

| Fe³⁺-N-(2,3-dihydroxybenzoyl)-L-serine Complex | ~400-500 |

This table presents typical maximum absorbance wavelengths (λmax) for this compound and its iron complex, which can vary based on solvent and pH. nih.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. ijtrd.com By analyzing the absorption of infrared radiation at specific frequencies, researchers can confirm the presence of hydroxyl (-OH), carboxyl (-COOH), amide (-CONH-), and aromatic (C=C) groups, which are all integral to the molecule's structure and function. The position and intensity of these vibrational bands provide a molecular fingerprint of the compound. For instance, the broad -OH stretching vibrations of the catechol and serine hydroxyl groups, and the characteristic C=O stretching of the amide and carboxylic acid are prominent features in the IR spectrum. researchgate.net

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl, catechol & serine) | 3200-3600 (broad) |

| N-H (amide) | 3100-3500 |

| C-H (aromatic) | 3000-3100 |

| C=O (amide I) | 1630-1680 |

| C=O (carboxylic acid) | 1700-1730 |

| C=C (aromatic) | 1450-1600 |

This table outlines the general regions for IR absorption of the functional groups in this compound.

Circular Dichroism (CD) spectroscopy is employed to investigate the chiral properties of this compound, which arise from the L-serine component of the molecule. reading.ac.ukresearchgate.net CD measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the three-dimensional structure of chiral molecules. The CD spectrum of this compound will exhibit characteristic peaks that are a direct consequence of its specific stereochemistry. Changes in the CD spectrum upon metal chelation can also provide insights into the conformational changes that occur in the molecule as it coordinates with the iron ion.

Bioassays for Siderophore Activity and Biological Interactions

Bioassays are essential for determining the biological activity of this compound as a siderophore and for studying its interactions with microorganisms.

The Chrome Azurol S (CAS) agar (B569324) diffusion assay is a widely used method to detect and quantify siderophore production, including that of this compound. researchgate.netnih.govnih.gov This assay is based on the principle of competition for iron. The CAS agar contains a blue-colored complex of CAS dye, a detergent, and Fe³⁺. When a sample containing a siderophore is applied to a well in the agar, the siderophore will chelate the iron from the CAS complex due to its higher affinity for iron. nih.gov This results in a color change of the dye from blue to orange, forming a halo around the well. The diameter of this orange halo is proportional to the amount of siderophore present in the sample. researchgate.netnih.gov This simple and effective bioassay allows for the screening of siderophore-producing microorganisms and the semi-quantitative determination of their siderophore output. researchgate.net

Iron Uptake Assays

Iron uptake assays are critical for determining the efficiency and mechanisms by which microorganisms internalize iron chelated by this compound. These assays typically involve monitoring the uptake of radio-labeled iron complexed with the siderophore into bacterial cells.

Research on Pseudomonas aeruginosa has demonstrated that the transport of the iron-N-(2,3-dihydroxybenzoyl)-L-serine complex is an active process. nih.gov Key findings from these studies reveal that the uptake is both energy-dependent and repressed by the presence of iron, which are characteristic features of siderophore-mediated iron transport systems. nih.gov

Interestingly, the uptake of the iron complex in P. aeruginosa is not solely dependent on a single transport system. Evidence suggests the involvement of at least two distinct pathways:

The inducible enterobactin uptake system. nih.gov

A separate, distinct transport system. nih.gov

The rate of transport via the enterobactin system is enhanced when the bacterial cells are grown in the presence of enterobactin. nih.gov However, the existence of a separate system is inferred from the observation that the transport rate is not affected by the presence of other siderophores like pyoverdin (B1241691) or pyochelin. nih.gov This indicates a high degree of specificity in the transport mechanisms.

In contrast, the transport of iron complexed with 2,3-dihydroxybenzoic acid, a related compound, does not exhibit the same energy dependence or iron-repressibility, suggesting a novel mode of transport for this particular complex. nih.gov

Interactive Data Table: Characteristics of Iron Uptake Mediated by this compound in P. aeruginosa

| Feature | Observation | Implication | Reference |

| Energy Requirement | Transport is energy-dependent | An active transport mechanism is involved. | nih.gov |

| Iron Repression | Transport is repressed by iron | The system is regulated to prevent iron overload. | nih.gov |

| Induction by Enterobactin | Growth in the presence of enterobactin increases transport rate | The complex can be transported by the enterobactin uptake system. | nih.gov |

| Effect of Pyoverdin/Pyochelin | Growth in the presence of these siderophores does not alter transport rate | A separate transport system, specific to the this compound complex, exists. | nih.gov |

Reporter Gene Assays for Gene Regulation